Cas no 144881-19-6 (1,3-Propanediol,2-(1,3-benzodioxol-5-yl)-)

1,3-Propanediol,2-(1,3-benzodioxol-5-yl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Propanediol,2-(1,3-benzodioxol-5-yl)-
- Junipediol B
- 2-(1,3-Benzodioxol-5-yl)-1,3-propanediol
- 3,4-methylenedioxyphenethylisocyanate
- [ "2-(3", "4-Methylenedioxyphenyl)propane-1", "3-diol" ]
- 2-(3
- JunipediolB
- AKOS032948217
- CS-0024235
- 144881-19-6
- HY-N3440
- 2-(1,3-benzodioxol-5-yl)propane-1,3-diol
- 2-(3,4-methylenedioxyphenyl)propan-1,3-diol
- FS-10369
- 1,3-Propanediol, 2-(1,3-benzodioxol-5-yl)-
- DA-74695
- 2-(2H-1,3-BENZODIOXOL-5-YL)PROPANE-1,3-DIOL
-
- Inchi: InChI=1S/C10H12O4/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8,11-12H,4-6H2
- InChI Key: CKDSCAKQBRZWHH-UHFFFAOYSA-N
- SMILES: OCC(C1C=CC2OCOC=2C=1)CO
Computed Properties
- Exact Mass: 196.07400
- Monoisotopic Mass: 196.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 58.9A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 387.4±42.0 °C at 760 mmHg
- Flash Point: 188.1±27.9 °C
- PSA: 58.92000
- LogP: 0.48350
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1,3-Propanediol,2-(1,3-benzodioxol-5-yl)- Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
1,3-Propanediol,2-(1,3-benzodioxol-5-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA72729-100mg |
Junipediol B |
144881-19-6 | 98% by HPLC | 100mg |
$6817.00 | 2024-04-20 | |
TargetMol Chemicals | TN4360-5mg |
Junipediol B |
144881-19-6 | 5mg |
¥ 3090 | 2024-07-20 | ||
A2B Chem LLC | AA72729-25mg |
Junipediol B |
144881-19-6 | 98% by HPLC | 25mg |
$2337.00 | 2024-04-20 | |
A2B Chem LLC | AA72729-500mg |
Junipediol B |
144881-19-6 | 98% by HPLC | 500mg |
$21928.00 | 2024-04-20 | |
TargetMol Chemicals | TN4360-5 mg |
Junipediol B |
144881-19-6 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J21630-5mg |
2-(1,3-Benzodioxol-5-yl)-1,3-propanediol |
144881-19-6 | 5mg |
¥4480.0 | 2022-04-27 | ||
A2B Chem LLC | AA72729-50mg |
Junipediol B |
144881-19-6 | 98% by HPLC | 50mg |
$3956.00 | 2024-04-20 | |
TargetMol Chemicals | TN4360-1 ml * 10 mm |
Junipediol B |
144881-19-6 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4360-1 mg |
Junipediol B |
144881-19-6 | 1mg |
¥2275.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4360-1 mL * 10 mM (in DMSO) |
Junipediol B |
144881-19-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 |
1,3-Propanediol,2-(1,3-benzodioxol-5-yl)- Related Literature
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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7. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
Additional information on 1,3-Propanediol,2-(1,3-benzodioxol-5-yl)-
Professional Introduction to 1,3-Propanediol,2-(1,3-benzodioxol-5-yl) and CAS No. 144881-19-6
The compound 1,3-propanediol,2-(1,3-benzodioxol-5-yl), identified by the CAS number 144881-19-6, represents a fascinating molecule with significant potential in the field of pharmaceuticals and specialty chemicals. This compound belongs to the class of benzodioxole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The benzodioxole moiety, characterized by its oxygen-containing aromatic ring system, is known for its role in various pharmacological applications, including antimicrobial and anti-inflammatory properties.
In recent years, the exploration of benzodioxole derivatives has expanded into novel therapeutic areas, particularly in the development of drugs targeting neurological disorders. The structural motif of 1,3-propanediol,2-(1,3-benzodioxol-5-yl) allows for selective interactions with biological targets, making it a promising candidate for further investigation. The presence of the 1,3-propanediol backbone enhances solubility and bioavailability, which are critical factors in drug design. This combination of features positions the compound as a valuable asset in medicinal chemistry research.
One of the most compelling aspects of this compound is its potential in the synthesis of bioactive molecules. The benzodioxole ring can be modified in various ways to fine-tune its pharmacological profile. For instance, studies have shown that substituents at the 5-position of the benzodioxole ring can significantly influence its biological activity. This flexibility allows researchers to design molecules with specific therapeutic effects while maintaining structural stability. The 1,3-propanediol moiety further contributes to this versatility by providing a scaffold for further functionalization.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1,3-propanediol,2-(1,3-benzodioxol-5-yl) for potential drug candidates. Machine learning algorithms can predict binding affinities and metabolic stability with high accuracy, accelerating the drug discovery process. This approach has already been applied to benzodioxole derivatives, revealing several promising leads for further development. The integration of these computational methods with traditional experimental techniques has significantly enhanced the pace at which new drugs are discovered.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate in the synthesis of more complex molecules. For example, it can serve as a precursor for creating novel heterocyclic compounds that exhibit enhanced pharmacological properties. The benzodioxole derivative's ability to undergo various chemical transformations makes it a versatile building block in organic synthesis. This adaptability is particularly valuable in industries where custom molecular design is essential.
In addition to its pharmaceutical applications, 1,3-propanediol,2-(1,3-benzodioxol-5-yl) has been explored for its role in material science. Researchers have investigated its potential use in creating polymers with unique properties. The incorporation of the benzodioxole ring into polymer backbones can lead to materials with improved thermal stability and mechanical strength. These characteristics make such polymers suitable for high-performance applications in industries ranging from aerospace to electronics.
The environmental impact of chemical compounds is another critical consideration in modern research. Studies have been conducted to assess the biodegradability and toxicity profile of 1,3-propanediol,2-(1,3-benzodioxol-5-yl). Preliminary findings suggest that it exhibits moderate biodegradability under controlled conditions, indicating a relatively low environmental footprint compared to some other synthetic compounds. This aspect is particularly important as industries strive to develop sustainable chemical solutions that minimize ecological impact.
The synthesis of 1,3-propanediol,2-(1,3-benzodioxol-5-yl) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent innovations in synthetic methodologies have improved the efficiency of these processes significantly. Catalytic approaches and green chemistry principles have been particularly effective in reducing waste and energy consumption during production. These advancements not only enhance cost-effectiveness but also align with global efforts toward sustainable manufacturing practices.
The future prospects for this compound are bright due to ongoing research efforts aimed at expanding its applications. Collaborative projects between academia and industry are expected to yield novel derivatives with enhanced functionalities. These collaborations leverage expertise from various disciplines, including organic chemistry, medicinal chemistry, and materials science, ensuring a comprehensive approach to innovation.
In conclusion,1,3-propanediol,2(1,3-benzodioxol/5-yl), identified by CAS number 144881/19/6, represents a multifaceted compound with significant potential across multiple industries. Its unique structural features make it a valuable candidate for pharmaceutical development, material science applications, and sustainable chemical manufacturing.* Continued research and innovation will likely uncover even more exciting possibilities for this versatile molecule.*
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